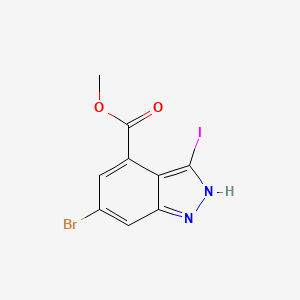

Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate

説明

特性

IUPAC Name |

methyl 6-bromo-3-iodo-2H-indazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrIN2O2/c1-15-9(14)5-2-4(10)3-6-7(5)8(11)13-12-6/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZUZQGRXQHAMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=NNC(=C12)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646401 | |

| Record name | Methyl 6-bromo-3-iodo-2H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885523-89-7 | |

| Record name | Methyl 6-bromo-3-iodo-2H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical structure and properties of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate

An In-Depth Technical Guide to Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Executive Summary

Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate is a strategically designed heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. As a trifunctionalized indazole derivative, it serves as a high-value molecular building block for the synthesis of complex chemical entities. Its core utility lies in the differential reactivity of its two halogen substituents (iodine and bromine), which permits selective, sequential functionalization through modern cross-coupling methodologies. This attribute makes it an invaluable tool for constructing diverse compound libraries for Structure-Activity Relationship (SAR) studies, particularly in the development of kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthetic utility, proposed synthesis, and applications in medicinal chemistry.

The Strategic Importance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1] Indazole derivatives are known to possess a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2][3][4] The thermodynamic stability of the 1H-indazole tautomer, combined with its ability to participate in various chemical transformations, makes it a robust and versatile framework for drug design.[2][3]

Physicochemical and Structural Properties

Chemical Structure

The structure of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate is defined by the indazole core substituted at three key positions: a bromine atom at position 6, an iodine atom at position 3, and a methyl carboxylate group at position 4.

Caption: Chemical structure of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate.

Core Data Summary

The fundamental physicochemical properties of this compound are summarized below for quick reference by researchers.

| Property | Value | Source |

| CAS Number | 885523-89-7 | |

| Molecular Formula | C₉H₆BrIN₂O₂ | |

| Molecular Weight | 380.96 g/mol | |

| Physical Form | Solid | |

| SMILES String | COC(=O)c1cc(Br)cc2[nH]nc(I)c12 | |

| InChI Key | AYZUZQGRXQHAMA-UHFFFAOYSA-N | |

| Storage Class | 11 - Combustible Solids |

The Strategic Advantage: Reactivity and Synthetic Utility

The primary value of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate in drug discovery lies in its capacity for controlled, stepwise elaboration. This is governed by the distinct reactivity of its functional groups.

Orthogonal Reactivity of Halogen Substituents

The key to this molecule's versatility is the differential reactivity between the carbon-iodine (C-I) bond at the 3-position and the carbon-bromine (C-Br) bond at the 6-position. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings, the C-I bond is significantly more reactive and undergoes oxidative addition to the palladium catalyst under milder conditions than the C-Br bond.[5]

This reactivity difference allows for a sequential functionalization strategy:

-

Initial Coupling at C3: The iodo group can be selectively replaced by coupling with a boronic acid, alkyne, or other partner, leaving the bromo group untouched.

-

Subsequent Coupling at C6: The resulting 6-bromo-indazole derivative can then be subjected to a second, distinct cross-coupling reaction to modify the C6 position.

This orthogonal "two-handle" approach is exceptionally powerful for building molecular complexity and systematically exploring the chemical space around the indazole core in SAR studies.[5]

The Role of the Carboxylate Moiety

The methyl ester at the C4 position provides a third point for diversification. It can be readily hydrolyzed under basic conditions to the corresponding carboxylic acid. This acid can then be coupled with a wide variety of amines to form amides, a common functional group in drug molecules, or used in other transformations.

Logical Flow of Sequential Functionalization

The workflow below illustrates the strategic, stepwise diversification enabled by the compound's unique structure.

Caption: Workflow for the sequential functionalization of the title compound.

Synthesis and Manufacturing

While a dedicated, peer-reviewed synthesis for Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate is not widely published, a robust synthetic route can be proposed based on established methodologies for indazole synthesis and functionalization.

Proposed Step-by-Step Synthesis Protocol

This proposed protocol is based on the synthesis of related indazole intermediates.

Step 1: Synthesis of 6-Bromo-1H-indazole This crucial starting material can be prepared on a large scale from 4-bromo-2-methylaniline. The process involves an initial acetylation, followed by a diazotization and intramolecular cyclization reaction.[6]

-

Rationale: This is a well-documented and scalable method for forming the indazole core from readily available anilines.[6]

Step 2: Iodination of 6-Bromo-1H-indazole to form 6-Bromo-3-iodo-1H-indazole The intermediate from Step 1 can be selectively iodinated at the 3-position. A typical protocol involves treating the indazole with a base such as potassium hydroxide (KOH) in a solvent like DMF, followed by the dropwise addition of iodine (I₂).[7]

-

Rationale: The C3 position of the 1H-indazole ring is nucleophilic and readily undergoes electrophilic substitution. The use of a base deprotonates the indazole, increasing its reactivity towards iodine.[7]

Step 3: Carboxylation and Esterification The introduction of the carboxylate group is the final key step. This could potentially be achieved through a directed ortho-metalation of a protected 6-bromo-3-iodo-indazole, followed by quenching with CO₂ and subsequent esterification with methanol. The precise sequence of halogenation and carboxylation would need to be optimized to manage directing group effects and ensure regioselectivity.

Structural Elucidation and Quality Control

As this compound is supplied for early-stage research, end-users are typically responsible for confirming its identity and purity. A combination of standard spectroscopic techniques is essential for this validation.

Predicted Spectroscopic Signatures

The following table outlines the expected spectroscopic characteristics to aid researchers in structural verification.[8]

| Technique | Expected Features | Rationale |

| ¹H NMR | - Aromatic region: Two signals, likely doublets or singlets depending on coupling. - N-H proton: A broad singlet, chemical shift solvent-dependent. - Methyl protons: A sharp singlet around 3.9 ppm. | The signals correspond to the distinct protons on the bicyclic ring and the methyl ester. |

| ¹³C NMR | - ~9 distinct carbon signals. - A signal in the 160-170 ppm range for the ester carbonyl carbon. | Reflects the number of unique carbon environments in the molecule. |

| IR Spec. | - N-H stretch: A broad band around 3200-3400 cm⁻¹. - C=O stretch: A strong, sharp band around 1700-1730 cm⁻¹. - Aromatic C-H/C=C stretches: Multiple bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions. | These absorption bands are characteristic of the key functional groups present. |

| Mass Spec. | - A complex molecular ion (M⁺) peak cluster around m/z 381. - A characteristic isotopic pattern due to the presence of both ⁷⁹Br/⁸¹Br (approx. 1:1 ratio) and ¹²⁷I. | This isotopic signature is a definitive confirmation of the presence and number of bromine and iodine atoms in the molecule. |

Applications in Medicinal Chemistry and Drug Development

The primary application of this molecule is as a synthetic intermediate for the creation of novel compounds for biological screening.[9]

-

Kinase Inhibitors: The indazole scaffold is a core component of numerous kinase inhibitors used in oncology.[1][9] This compound provides a direct route to novel analogues of drugs like Pazopanib or Axitinib by allowing for the introduction of diverse side chains at the C3 and C6 positions to target the ATP-binding pocket of various kinases.[1]

-

Fragment-Based Drug Design (FBDD): As a densely functionalized fragment, it can be used to rapidly generate a library of derivatives for screening and SAR exploration. The ability to systematically and independently modify three positions on the scaffold is highly advantageous for optimizing ligand-protein interactions.[10]

-

General Heterocyclic Chemistry: It serves as a valuable starting material for creating a wide range of complex, poly-substituted heterocyclic systems for various therapeutic areas, including inflammation, oncology, and central nervous system disorders.[9]

Safety and Handling

-

General: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Keep in a tightly sealed container in a dark, cool place under an inert atmosphere (e.g., 2-8°C).[11]

-

Hazards: Classified as a combustible solid. Standard precautions for handling chemical reagents should be followed.

Conclusion

Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate is more than a mere chemical reagent; it is a strategic tool for accelerating drug discovery. Its trifunctional nature, combined with the elegant, orthogonal reactivity of its halogen substituents, provides medicinal chemists with a powerful platform for the rational design and efficient synthesis of novel, complex, and diverse small molecules. As the demand for targeted therapeutics continues to grow, the utility of such sophisticated building blocks will undoubtedly become even more critical in the quest for next-generation medicines.

References

-

Shaanxi Bloom Tech Co., Ltd. What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. [Link]

-

Supporting Information for a scientific publication. [Link]

-

MySkinRecipes. Methyl 6-bromo-1H-indazole-4-carboxylate. [Link]

-

Barreca, M. L., et al. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]

-

Singh, P., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

Kumar, A., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

Wang, Y., et al. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

-

Reddy, T. S., et al. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

-

PubChem. 6-bromo-3-iodo-1-methyl-1h-indazole. [Link]

-

Taylor & Francis Online. Indazole – Knowledge and References. [Link]

-

ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... [Link]

-

IndiaMART. Lab Grade 6-Bromo-3-iodo-1H-indazole CAS NO:885521-88-0. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Methyl 6-bromo-1H-indazole-4-carboxylate [myskinrecipes.com]

- 10. bloomtechz.com [bloomtechz.com]

- 11. 885521-88-0|6-Bromo-3-iodo-1H-indazole|BLD Pharm [bldpharm.com]

Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate CAS number and identifiers

Core Scaffold for Kinase Inhibitor Discovery & Multi-Vector Functionalization [1]

Executive Summary & Strategic Significance

Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate (CAS: 885523-89-7 ) is a high-value heterocyclic building block extensively utilized in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors (e.g., VEGFR, FGFR, and Akt pathways).

Its structural utility lies in its orthogonal reactivity profile . The molecule presents three distinct vectors for diversification:

-

C3-Iodide: Highly reactive towards oxidative addition; serves as the primary site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira).

-

C6-Bromide: Less reactive than the C3-iodide; allows for secondary, sequential cross-coupling reactions without protecting group manipulation.

-

C4-Ester: A versatile handle for cyclization, amide coupling, or conversion to solubilizing moieties.

This guide details the physicochemical properties, validated synthesis protocols, and regioselective functionalization strategies for this compound.

Chemical Identity & Physicochemical Properties[2][3]

| Property | Data |

| IUPAC Name | Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate |

| CAS Number | 885523-89-7 |

| Molecular Formula | |

| Molecular Weight | 380.97 g/mol |

| SMILES | COC(=O)c1cc(Br)cc2[nH]nc(I)c12 |

| InChI Key | AYZUZQGRXQHAMA-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, THF; sparingly soluble in water |

| Storage | 2–8°C, protect from light (iodides are photosensitive) |

Synthesis Protocol: C3-Selective Iodination

The most robust synthetic route involves the electrophilic halogenation of the precursor methyl 6-bromo-1H-indazole-4-carboxylate . This reaction exploits the inherent nucleophilicity of the indazole C3 position.

Precursor Requirement

-

Starting Material: Methyl 6-bromo-1H-indazole-4-carboxylate (CAS: 885518-49-0)[2]

-

Reagents: Iodine (

), Potassium Hydroxide (KOH) or Potassium Carbonate (

Step-by-Step Methodology

Note: This protocol is adapted from standard indazole functionalization methodologies validated in kinase inhibitor research [1, 2].

-

Dissolution: Charge a reaction vessel with Methyl 6-bromo-1H-indazole-4-carboxylate (1.0 equiv) and anhydrous DMF (10 mL/g). Stir until fully dissolved.

-

Base Addition: Add KOH (2.0–2.5 equiv) pellets or crushed powder. Stir for 15 minutes at room temperature. The solution may darken, indicating deprotonation of the N1-H.

-

Iodination: Prepare a solution of Iodine (

) (1.2–1.5 equiv) in a minimal volume of DMF. Add this solution dropwise to the reaction mixture over 20–30 minutes.-

Critical Control Point: Maintain temperature between 0°C and 25°C. Exotherms can lead to over-iodination or degradation.

-

-

Reaction Monitoring: Stir at room temperature for 3–6 hours. Monitor by TLC or LC-MS. The product typically elutes with a higher

(less polar) than the starting material due to the iodine substitution. -

Quenching: Pour the reaction mixture into a stirred solution of 10% aqueous sodium thiosulfate (

) and ice. This reduces excess iodine (color change from brown to yellow/white). -

Isolation: A precipitate should form. Filter the solid, wash copiously with water to remove DMF and inorganic salts, and dry under vacuum.

-

Purification: If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0–30% EtOAc in Hexanes).

Reactivity Profile & Functionalization Logic

The power of this scaffold lies in the reactivity difference between the C3-I and C6-Br bonds (

Regioselectivity Mechanism

In Pd(0)-catalyzed cycles, the rate of oxidative addition is governed by the bond dissociation energy (C-I < C-Br). Therefore, under controlled conditions (room temperature to 60°C, stoichiometric boronic acid), the catalyst inserts exclusively at the C3-position [3].

Strategic Workflow Diagram

The following diagram illustrates the sequential functionalization logic, moving from the core scaffold to a complex drug candidate.

Figure 1: Sequential functionalization logic exploiting the differential reactivity of the C3-iodo and C6-bromo vectors.

Experimental Nuances

-

N1-Protection: While direct coupling on the free NH-indazole is possible, it often requires excess base (

, -

Suzuki Coupling: Use mild catalysts like

or -

Sonogashira Coupling: The C3-position is excellent for introducing alkynes, a common motif in FGFR inhibitors.

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Manipulate within a chemical fume hood. Avoid inhalation of dust.

-

Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents.

References

-

RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[4] Royal Society of Chemistry. Link

-

BenchChem. (2025).[5] Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives: Application Notes.Link

-

National Institutes of Health (NIH). (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. Link

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Methyl 6-bromo-(1H)-indazole-4-carboxylate 97% | CAS: 885518-49-0 | AChemBlock [achemblock.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

pKa values and acidity of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate

An In-Depth Technical Guide to the Acidity and pKa of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive analysis of the acidity and predicted pKa values of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate, a complex heterocyclic compound with significant potential as a scaffold in medicinal chemistry. By dissecting the electronic contributions of its substituents—bromo, iodo, and methyl carboxylate—we offer a reasoned estimation of its pKa. Furthermore, this document details both state-of-the-art experimental and computational methodologies for the precise determination of this crucial parameter, providing a robust framework for its characterization.

Introduction: The Significance of pKa in Drug Development

The extent of ionization of a drug molecule at a given pH, dictated by its pKa value(s), is a cornerstone of its biological activity and developability. It governs fundamental properties such as aqueous solubility, membrane permeability, plasma protein binding, and interaction with its biological target. For researchers in drug development, a thorough understanding and accurate determination of a compound's pKa is not merely an academic exercise; it is a prerequisite for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles and for ensuring consistent biological performance. Indazole derivatives, in particular, are prevalent scaffolds in medicinal chemistry, recognized for their diverse biological activities, including kinase inhibition.[1][2] The specific compound of interest, Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate, presents a unique substitution pattern that warrants a detailed acidity analysis.

Structural Analysis and Predicted Acidity

The acidity of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate is primarily determined by the deprotonation of the N1-H of the indazole ring. The parent 1H-indazole is a weak acid with a pKa of approximately 13.86.[1][3] The substituents on the benzene and pyrazole rings significantly modulate this intrinsic acidity through their electronic effects.

Substituent Effects on the Indazole Core:

-

Bromo Group (at C6): The bromine atom is an electronegative halogen that exerts a strong electron-withdrawing inductive effect (-I). This effect withdraws electron density from the indazole ring system, stabilizing the conjugate base (the indazolate anion) formed upon deprotonation. This stabilization increases the acidity of the N-H proton, leading to a lower pKa value compared to the unsubstituted indazole.

-

Iodo Group (at C3): Similar to bromine, iodine is a halogen that also exhibits an electron-withdrawing inductive effect (-I). Its position on the pyrazole ring directly influences the electron density around the acidic proton. This further contributes to the stabilization of the conjugate base and a corresponding increase in acidity.

-

Methyl Carboxylate Group (at C4): The methyl carboxylate group (-COOCH₃) is a potent electron-withdrawing group due to both the inductive effect of the carbonyl oxygen and the resonance effect (-M) where the pi-electrons of the ring can be delocalized into the carbonyl group. This delocalization significantly stabilizes the anionic conjugate base, thereby substantially increasing the acidity of the N-H proton and lowering the pKa.

Collectively, the additive electron-withdrawing nature of the bromo, iodo, and methyl carboxylate substituents is expected to make Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate a considerably stronger acid than the parent 1H-indazole.

Predicted pKa Value:

Methodologies for pKa Determination

To obtain a precise pKa value for Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate, a combination of experimental and computational methods is recommended.

Experimental Approaches

A definitive determination of the pKa value requires empirical measurement. The following are robust, well-established techniques suitable for this molecule.

A. UV-Spectrophotometric Titration

This method relies on the principle that the protonated and deprotonated forms of a molecule often exhibit different UV-visible absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal titration curve can be generated, from which the pKa can be accurately determined.

Experimental Protocol:

-

Preparation of Stock Solution: A stock solution of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate is prepared in a suitable organic solvent (e.g., DMSO, methanol) and then diluted in a series of aqueous buffers.

-

Buffer System: A set of universal buffers covering a wide pH range (e.g., from pH 2 to 12) is prepared.

-

Spectral Acquisition: The UV-Vis spectrum of the compound is recorded in each buffer solution.

-

Data Analysis: The absorbance at a wavelength where the difference between the acidic and basic species is maximal is plotted against pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.

B. 1H NMR Spectroscopy Titration

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine pKa values by monitoring the chemical shifts of protons that are sensitive to the protonation state of the molecule.[5][6][7][8] The chemical shift of protons near the ionization site will change as a function of pH.

Experimental Protocol:

-

Sample Preparation: A solution of the compound is prepared in D₂O or a mixed H₂O/D₂O solvent system.

-

pH Adjustment: The pH (or pD) of the solution is carefully adjusted by adding small aliquots of a strong acid (e.g., DCl) or a strong base (e.g., NaOD).

-

1H NMR Spectra Acquisition: A 1H NMR spectrum is acquired at each pH value.

-

Data Analysis: The chemical shift of a proton on the indazole ring is plotted against the pH. The pKa is the pH at the midpoint of the resulting sigmoidal titration curve.

Computational Approaches

In silico methods provide a powerful means to predict pKa values, offering insights that can guide experimental work.[9][10]

A. Quantum Mechanical Calculations

Methods based on Density Functional Theory (DFT) combined with a continuum solvation model (like the Polarizable Continuum Model, PCM) can provide accurate pKa predictions.

Workflow:

-

Geometry Optimization: The 3D structures of both the protonated (acid) and deprotonated (conjugate base) forms of the molecule are optimized using a suitable level of theory (e.g., B3LYP/6-31G*).

-

Free Energy Calculation: The Gibbs free energies of both species are calculated in the gas phase and in solution (water).

-

pKa Calculation: The pKa is then calculated using the following thermodynamic cycle:

where ΔG*aq is the free energy of deprotonation in the aqueous phase, and a reference compound with a known pKa is used to minimize systematic errors.

B. Machine Learning and QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms trained on large datasets of known pKa values can also provide rapid and reasonably accurate predictions.[10] These models use molecular descriptors to correlate chemical structure with acidity.

Data Summary and Visualization

Table 1: Predicted pKa and Physicochemical Properties of Substituted Indazoles

| Compound | Substituents | Predicted pKa (N-H) | Rationale for Acidity Change |

| 1H-Indazole | None | ~13.86[1][3] | Baseline acidity of the indazole core. |

| 1H-Indazole-7-carboxylic acid | 7-COOH | ~11.93[4] | Electron-withdrawing -COOH group increases acidity. |

| Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate | 6-Br, 3-I, 4-COOCH₃ | 9.0 - 11.0 (Estimated) | Strong cumulative electron-withdrawing effect from all three substituents significantly increases acidity. |

Diagram 1: Protonation Equilibrium of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate

Caption: Acid-base equilibrium of the target molecule.

Diagram 2: Workflow for Experimental pKa Determination

Caption: Experimental workflow for pKa determination.

Conclusion

The acidity of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate is a key parameter for its development as a potential pharmaceutical agent. Based on a thorough analysis of its structure, the combined electron-withdrawing effects of the bromo, iodo, and methyl carboxylate substituents are predicted to significantly increase its acidity compared to the parent indazole ring system. For definitive characterization, a multi-pronged approach employing both experimental techniques, such as UV-spectrophotometric or 1H NMR titration, and computational methods is strongly recommended. This guide provides the foundational knowledge and practical methodologies for researchers to accurately determine and understand the pKa of this complex and promising molecule.

References

- Gift, A. D. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.

- CJST (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34.

-

Wikipedia. (n.d.). Indazole. [Link]

-

Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. DigitalCommons@UNO. [Link]

-

Leito, I., et al. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]

-

MDPI. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]

-

Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

-

ResearchGate. (2025). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. [Link]

-

IJSDR. (n.d.). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. [Link]

-

ResearchGate. (2025). pKa determination by 1H NMR spectroscopy - An old methodology revisited. [Link]

-

ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

-

PMC. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

-

PubChem. (n.d.). 1H-Indazole. [Link]

-

ResearchGate. (n.d.). Measured pKa values of representative compounds from the benzo[d]isoxazole and indazole series. [Link]

-

PMC. (n.d.). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. [Link]

-

Wikipedia. (n.d.). Hammett equation. [Link]

-

Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. [Link]

-

ResearchGate. (2025). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]

-

Organic Chemistry Data. (2017). Bordwell pKa Table. [Link]

-

ResearchGate. (n.d.). pKa values calculated for 4‐azaindazole and 4‐azaindazole N‐oxide 1. [Link]

-

MDPI. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]

-

Autech-biochem. (n.d.). Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

-

Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. [Link]

-

PubMed. (2008). A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose. [Link]

-

ResearchGate. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

-

ACS Publications. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Indazole - Wikipedia [en.wikipedia.org]

- 4. 1H-INDAZOLE-7-CARBOXYLIC ACID | 755752-82-0 [chemicalbook.com]

- 5. "Experimental Determination of pKa Values by Use of NMR Chemical Shifts" by Alan D. Gift [digitalcommons.unomaha.edu]

- 6. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models | MDPI [mdpi.com]

- 10. optibrium.com [optibrium.com]

A Technical Guide to 3,6-Disubstituted Indazole Building Blocks in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of biologically active agents.[1][2][3][4] Its unique bicyclic aromatic structure, combining the features of pyrazole and benzene, offers a rigid framework amenable to precise functionalization, enabling critical interactions with various biological targets.[4] Among the diverse substitution patterns, the 3,6-disubstituted motif has emerged as particularly significant, forming the core of numerous kinase inhibitors and other targeted therapeutics.[5] This guide provides an in-depth exploration of 3,6-disubstituted indazole building blocks, detailing robust synthetic strategies, key applications in drug development, and the underlying rationale for their prevalence in contemporary pharmaceutical research.

The Indazole Core: A Privileged Scaffold in Medicinal Chemistry

The indazole nucleus, a bioisostere of indole, provides a unique combination of hydrogen bond donor (at N1-H) and acceptor (at N2) functionalities.[1] This dual capacity allows it to form pivotal interactions with protein targets, particularly the hinge region of kinases, making it a highly sought-after scaffold in oncology and inflammation research.[1] Marketed drugs such as Axitinib (a VEGFR inhibitor for renal cell carcinoma) and Pazopanib (a multi-kinase inhibitor) feature an indazole core, underscoring its clinical and commercial relevance.[2][6]

The 3,6-disubstitution pattern offers a strategic advantage for medicinal chemists. These two positions provide orthogonal vectors for chemical modification, allowing for the independent optimization of potency (often via the C3 substituent) and pharmacokinetic properties like solubility and metabolic stability (often influenced by the C6 substituent).

Strategic Synthesis of 3,6-Disubstituted Indazoles

The construction and functionalization of the indazole core to achieve the desired 3,6-disubstitution pattern rely on a versatile toolkit of synthetic organic chemistry. A common and highly effective strategy involves a multi-stage approach: formation of a functionalized indazole core followed by sequential, regioselective cross-coupling reactions.

Core Synthesis: The Cyclization Approach

A prevalent method for constructing the indazole core begins with appropriately substituted benzene derivatives. For instance, a 2-halo-benzonitrile can serve as a versatile starting point. The key transformation is the cyclization with a hydrazine source to form the pyrazole ring fused to the benzene ring.

Conceptual Workflow for Indazole Core Synthesis

Caption: General workflow for indazole core formation.

Sequential Functionalization via Cross-Coupling

With a suitable indazole core in hand, such as a 3-halo-6-nitro-1H-indazole, medicinal chemists can leverage the power of palladium-catalyzed cross-coupling reactions to introduce a wide array of substituents. The differential reactivity of the halogen at C3 and the nitro group at C6 (which can be reduced to an amine and then converted to a halide or triflate) allows for selective and sequential modifications.

The Suzuki-Miyaura coupling is a particularly powerful tool for forming C-C bonds, valued for its mild conditions and broad functional group tolerance.[7][8]

General Synthetic Strategy for 3,6-Disubstitution

Caption: Sequential cross-coupling strategy for 3,6-disubstituted indazoles.

Experimental Protocols

The following protocols are representative examples drawn from established literature, providing a practical framework for the synthesis of key 3,6-disubstituted indazole intermediates.

Protocol 3.1: Synthesis of 3-Bromo-6-nitro-1H-indazole

This procedure outlines the formation of a key intermediate that can be functionalized at the C3 position.

-

Step 1: N-Alkylation (Protection) : To a solution of 3-bromo-6-nitroindazole (1.2 g, 5 mmol) in THF (40 ml), add potassium carbonate (1.4 g, 10 mmol), a phase-transfer catalyst such as tetra-n-butylammonium bromide (0.5 mmol), and an alkylating agent like propargyl bromide (1.2 g, 10 mmol).[9]

-

Scientific Rationale: The N1 position of the indazole is nucleophilic and can be alkylated. This step can also serve to protect the N1-H, preventing side reactions in subsequent steps. The use of a phase-transfer catalyst facilitates the reaction between the solid base and the organic-soluble indazole.

-

-

Step 2: Reaction Execution : Stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

-

Step 3: Workup and Purification : Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the N-alkylated 3-bromo-6-nitro-1H-indazole.[9]

Protocol 3.2: Suzuki-Miyaura Coupling at C3

This protocol demonstrates the introduction of an aryl group at the C3 position.

-

Step 1: Reagent Assembly : In a reaction vessel, combine the 3-bromo-indazole derivative (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0-3.0 eq).[10][11]

-

Scientific Rationale: Pd(PPh₃)₄ is a common and effective Pd(0) catalyst for Suzuki couplings. The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.

-

-

Step 2: Reaction Execution : Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water. Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C for 12-24 hours.[7][10]

-

Step 3: Workup and Purification : After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue via silica gel chromatography to obtain the 3-aryl-indazole product.[7]

Table 1: Common Conditions for Suzuki-Miyaura Coupling on Indazole Scaffolds

| Component | Example Reagents/Conditions | Purpose | Reference |

| Aryl Halide | 3-Bromo-indazole, 6-Bromo-indazole | Electrophilic partner | [10] |

| Boron Reagent | Phenylboronic acid, Pyridine-3-boronic acid | Nucleophilic partner | [7][11] |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes C-C bond formation | [7][12] |

| Base | K₂CO₃, Cs₂CO₃ | Activates boronic acid for transmetalation | [7] |

| Solvent | 1,4-Dioxane/Water, DMF, Toluene | Solubilizes reagents, affects reaction rate | [7][10] |

| Temperature | 80 - 110 °C | Provides activation energy for the reaction | [7] |

Applications in Drug Discovery: Kinase Inhibition

The 3,6-disubstituted indazole scaffold is particularly prominent in the design of ATP-competitive kinase inhibitors. The structure mimics the purine core of ATP, allowing it to bind effectively in the enzyme's active site.

-

C3-Substituent : The group at the C3 position often projects into the hydrophobic pocket of the kinase, and its identity is crucial for achieving high potency and selectivity. Aryl and heteroaryl groups are common.

-

C6-Substituent : The group at the C6 position typically points towards the solvent-exposed region. This position is ideal for introducing moieties that improve solubility, modulate metabolic stability, or provide additional interactions with the protein surface.

The drug Axitinib serves as a prime example. Its 3-(2-(pyridin-2-yl)vinyl) substituent at C3 and the sulfonamide-containing side chain originating from C6 are critical for its potent inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs).[13][14]

Conclusion and Future Outlook

3,6-Disubstituted indazoles represent a validated and highly valuable class of building blocks for modern drug discovery. The synthetic routes to these scaffolds are robust, modular, and amenable to the generation of large chemical libraries for screening. The continued exploration of novel cross-coupling technologies, C-H activation methods, and diverse cyclization strategies will further expand the accessible chemical space around this privileged core.[5] As our understanding of complex biological pathways deepens, the versatility of the 3,6-disubstituted indazole scaffold ensures it will remain a central element in the development of next-generation targeted therapies.

References

-

Yadav, G., & Singh, R. P. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

-

Yadav, G., & Singh, R. P. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1845-1875. Available at: [Link]

-

Qin, J., Cheng, W., Duan, Y. T., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860. Available at: [Link]

-

Shaik, F., Khder, A. S., Al-Dhfyan, A., Al-Harbi, N. O., & Al-Warhi, T. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 13(1), 19574. Available at: [Link]

-

Fukuda, T., et al. (2017). Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2148-2152. Available at: [Link]

-

Moucheron, C., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6889-6898. Available at: [Link]

-

Zhang, X., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2919. Available at: [Link]

-

Moucheron, C., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

-

Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

Zhang, P., & Chen, J. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (2026). Unlocking Therapeutic Potential: The Role of Indazole Derivatives in Pharmaceuticals. Available at: [Link]

-

Kumar, P. S., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34. Available at: [Link]

-

Shatsa, D. L., et al. (2025). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules, 30(2), 488. Available at: [Link]

-

Various Authors. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(3), 133-138. Available at: [Link]

-

Bekhit, A. A., et al. (2009). Synthesis and biological evaluation of 3,6-disubstituted[1][2][15]triazolo[3,4-b][1][3][15]thiadiazole derivatives as a novel class of potential anti-tumor agents. European Journal of Medicinal Chemistry, 44(7), 2776-81. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

-

El Brahmi, N., et al. (2010). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o618. Available at: [Link]

-

Reddy, T. S., et al. (2020). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Chemistry, 2(2), 478-489. Available at: [Link]

-

Wang, H., et al. (2014). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications, 50(76), 11136-11139. Available at: [Link]

-

Varvaresou, A., et al. (2016). Synthesis and anticancer activity of novel 3,6-disubstituted 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 146-154. Available at: [Link]

-

Miller, W. R., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(5), 1913-1930. Available at: [Link]

-

Godard, A., et al. (1990). A simple route to 3-amino-1,4-dimethyl-6-hydroxy- (or methoxy-)carbazoles. Journal of Heterocyclic Chemistry, 27(4), 1143-1146. Available at: [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pnrjournal.com [pnrjournal.com]

- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. benthamdirect.com [benthamdirect.com]

Technical Whitepaper: Strategic Synthesis of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate

The following technical guide provides an in-depth literature review and procedural framework for the synthesis of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate .

Executive Summary

Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate (CAS: 885523-89-7 ) is a high-value heterocyclic intermediate, primarily utilized in the discovery of Fibroblast Growth Factor Receptor (FGFR) inhibitors (e.g., Pemigatinib analogues) and VEGFR kinase inhibitors. Its structural uniqueness lies in its orthogonal functionalization potential :

-

C3-Iodo: Highly reactive for Sonogashira or Suzuki couplings (kinetic product).

-

C6-Bromo: Reserve reactivity for subsequent cross-coupling (thermodynamic product).

-

C4-Ester: A versatile handle for amide coupling or reduction to benzylic alcohols.

This guide reviews the most robust synthetic pathway: the construction of the Methyl 6-bromo-1H-indazole-4-carboxylate core followed by regioselective C3-iodination .

Retrosynthetic Analysis

The synthesis is best approached by disconnecting the C3-iodine bond, revealing the 6-bromo-4-carboxy indazole core. This core is classically assembled via the Jacobson Indazole Synthesis (diazotization of o-toluidines) or modified diazo-cyclization strategies.

Figure 1: Retrosynthetic disconnection strategy isolating the C3-functionalization as the final critical step.

Phase 1: Synthesis of the Core Scaffold

Target: Methyl 6-bromo-1H-indazole-4-carboxylate (CAS: 885518-49-0)

While this intermediate is commercially available, in-house synthesis is often required for scale-up. The most reliable route involves the diazotization of Methyl 3-amino-5-bromo-2-methylbenzoate .

Mechanistic Pathway (Jacobson Cyclization)

-

Diazotization: The primary amine reacts with nitrous acid (

) to form a diazonium salt. -

Cyclization: The diazonium cation undergoes an intramolecular electrophilic attack on the ortho-methyl group (or via an acyl-nitrite rearrangement mechanism depending on conditions), closing the pyrazole ring.

Experimental Protocol

-

Reagents: Methyl 3-amino-5-bromo-2-methylbenzoate (1.0 eq), Sodium Nitrite (

, 1.1 eq), Glacial Acetic Acid (Solvent). -

Conditions:

.

Step-by-Step Workflow:

-

Dissolution: Dissolve the aniline precursor in glacial acetic acid in a round-bottom flask. Cool to

. -

Diazotization: Add an aqueous solution of

dropwise, maintaining internal temperature -

Cyclization: Allow the mixture to warm to room temperature. Stir for 12–18 hours. The solution will typically darken as the indazole forms.

-

Quench: Pour the reaction mixture into ice water.

-

Isolation: The product often precipitates as a solid. Filter, wash with water, and dry. If no precipitate forms, extract with Ethyl Acetate (EtOAc), wash with brine, and concentrate.

Critical Insight: Unlike standard Jacobson syntheses which often require phase-transfer catalysts (PTC) or acetic anhydride, the electron-withdrawing nature of the C4-ester and C6-bromo substituents facilitates the cyclization by increasing the acidity of the o-methyl protons, though yields can vary (40–65%).

Phase 2: Regioselective C3-Iodination (The Core Transformation)

Target: Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate

This is the pivotal step. Direct iodination of the 1H-indazole core is highly regioselective for the 3-position due to the electronic richness of the pyrazole ring compared to the benzene ring, despite the electron-withdrawing ester at C4.

Reaction Logic[1]

-

Reagents: Iodine (

) and Potassium Hydroxide (KOH). -

Solvent: DMF (N,N-Dimethylformamide).[1]

-

Mechanism: Base-mediated deprotonation of N1 forms an indazolyl anion, which increases nucleophilicity at C3, facilitating attack on the electrophilic iodine species.

Optimized Protocol

Based on standard protocols for 3-iodoindazoles (e.g., Liu et al., 2021; Giraud et al., Review).

| Parameter | Specification | Rationale |

| Substrate | Methyl 6-bromo-1H-indazole-4-carboxylate | 1.0 Equiv. |

| Iodine Source | Iodine ( | 1.5 – 2.0 Equiv. Ensures complete conversion. |

| Base | KOH (pellets or 4M aq.) | 2.0 – 3.0 Equiv. Essential for activating the N1-H. |

| Solvent | DMF | High solubility for |

| Temp/Time | Mild conditions prevent over-iodination or ester hydrolysis. |

Step-by-Step Procedure:

-

Setup: Charge a reaction vessel with Methyl 6-bromo-1H-indazole-4-carboxylate (10 mmol) and DMF (10 volumes).

-

Base Addition: Add KOH (20 mmol) in a single portion. Stir for 15 minutes. The solution typically turns orange/red due to anion formation.

-

Iodination: Add a solution of

(15 mmol) in DMF dropwise over 30 minutes. Exotherm warning: Monitor temperature. -

Monitoring: Monitor via TLC (Hexane/EtOAc 7:3) or LC-MS. The starting material (

) should disappear, replaced by a higher -

Quench: Pour the reaction mixture into a stirred solution of 10% aqueous

(Sodium thiosulfate) and saturated-

Why? Thiosulfate quenches excess iodine (removing the purple/brown color); Carbonate buffers the pH to prevent ester hydrolysis.

-

-

Work-up: A precipitate (white to pale yellow solid) usually forms.

-

Method A (Filtration): Filter the solid, wash copiously with water, and dry under vacuum at

. -

Method B (Extraction): If gummy, extract with EtOAc (

), wash with brine, dry over

-

-

Purification: Recrystallization from Ethanol or Flash Chromatography (Gradient: 0

30% EtOAc in Hexanes).

Expected Yield: 85% – 95%. Appearance: Pale yellow to off-white solid.

Process Visualization

Reaction Workflow

Figure 2: Step-by-step execution flow for the iodination process.

Chemical Pathway

Figure 3: Mechanistic pathway highlighting the base-mediated activation of the indazole ring.[2][3][4]

Analytical Validation

To ensure the integrity of the synthesized product, the following analytical criteria must be met:

-

NMR (DMSO-

-

Absence of C3-H: The diagnostic singlet for the C3-proton (typically

8.0–8.2 ppm in the core) must be absent . -

Aromatic Signals: Two doublets (or meta-coupled singlets) for H5 and H7 protons (

7.5–8.0 range). -

Methyl Ester: Strong singlet at

3.9–4.0 ppm. -

NH: Broad singlet at

13.5–14.0 ppm (exchangeable).

-

-

Mass Spectrometry (ESI+):

-

Look for

. -

Isotope Pattern: The presence of both Bromine (

) and Iodine creates a distinct isotopic envelope. -

Calculated MW: ~380.96 Da.

-

Safety & Handling

-

Iodine (

): Corrosive and volatile. Weigh in a fume hood. -

DMF: Hepatotoxic. Use double-gloving and ensure adequate ventilation.

-

Waste Disposal: Aqueous waste contains iodides and must be segregated from acidic waste to prevent

gas evolution.

References

-

Synthesis of Indazole Cores (General)

- Specific Target Data (Commercial/Properties)

-

FGFR Inhibitor Context (Pemigatinib Analogues)

- Title: From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor.

- Source: Journal of Medicinal Chemistry (ACS).

- Context: Discusses the utility of 6-bromo-3-iodoindazoles in building FGFR inhibitors.

-

URL:[Link]

-

C3-Functionalization Review

- Title: C3-Indazole Functionaliz

- Source: Giraud et al., Institute of Chemistry of Clermont-Ferrand.

- Context: Comprehensive review of iodination mechanisms and subsequent couplings.

-

URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

Conditions for N1-alkylation of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate

Application Note: High-Fidelity N1-Alkylation of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate

Executive Summary

The alkylation of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate presents a specific regiochemical challenge common to drug discovery scaffolds (e.g., kinase inhibitors). While the 1H-indazole tautomer is thermodynamically favored, the presence of the C4-methyl ester and C3-iodine substituents introduces competing electronic and steric vectors that can erode selectivity.

This guide details a protocol optimized for N1-selectivity , leveraging the steric bulk of the C3-iodine atom to discourage N2 attack, while utilizing thermodynamic control (Cs₂CO₃/DMF/Heat) to maximize the yield of the desired benzenoid isomer.

Mechanistic Analysis & Strategy

The Tautomeric Equilibrium

Indazoles exist in a tautomeric equilibrium between the 1H- (benzenoid) and 2H- (quinonoid) forms.[1]

-

1H-Indazole (N1-H): Thermodynamically more stable (~4 kcal/mol lower energy) due to full aromaticity of the benzene ring.

-

2H-Indazole (N2-H): Generally kinetically accessible but less stable.

Substituent Effects on Regioselectivity

For the specific substrate Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate , two critical factors dictate the outcome:

-

C3-Iodo Steric Shielding (Pro-N1 Factor): The large iodine atom at position 3 creates significant steric hindrance around the adjacent N2 nitrogen. This "buttressing effect" kinetically retards alkylation at N2, thereby passively favoring N1 attack.

-

C4-Ester Electronic Withdrawal: The methyl ester at C4 is a strong electron-withdrawing group (EWG). This increases the acidity of the N-H proton, making the anion easier to form but also more delocalized. Unlike C7-substituents, which can direct regioselectivity via metal chelation, the C4-ester primarily influences reactivity via induction and peri-strain with the C3-iodine.

Strategic Choice: Thermodynamic Control

To achieve high N1 selectivity, we employ Cesium Carbonate (Cs₂CO₃) in DMF at elevated temperatures (60–80 °C) .

-

Cesium Effect: The large, "soft" cesium cation promotes a looser ion pair with the indazole anion, facilitating the formation of the thermodynamically stable N1 product.

-

Thermal Equilibration: Elevated temperature ensures that if any kinetically favored N2-alkylation occurs (which is reversible under certain conditions with specific leaving groups), the system has the energy to equilibrate to the stable N1-isomer.

Visualization: Reaction Pathway & Selectivity

The following diagram illustrates the competing pathways and the steric influence of the C3-Iodo group.

Caption: Pathway analysis showing the C3-Iodo steric blockade favoring N1-alkylation under thermodynamic conditions.

Detailed Experimental Protocols

Protocol A: Standard High-Selectivity Method (Recommended)

Best for primary alkyl halides and general library synthesis.

Reagents:

-

Substrate: Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate (1.0 equiv)

-

Base: Cesium Carbonate (Cs₂CO₃) (1.5 – 2.0 equiv)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) [0.1 M concentration]

-

Electrophile: Alkyl Halide (R-X) (1.2 equiv)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the indazole substrate (1.0 equiv) in anhydrous DMF (0.1 M).

-

Deprotonation: Add Cs₂CO₃ (1.5 equiv) in a single portion. The suspension may turn yellow/orange, indicating anion formation. Stir at Room Temperature (RT) for 15 minutes.

-

Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise (if liquid) or in one portion (if solid).

-

Reaction: Heat the mixture to 60 °C for 4–12 hours.

-

Note: Monitor by LC-MS.[1] If N2 isomer forms significantly, increase temperature to 80 °C to promote thermodynamic equilibration.

-

-

Work-up: Cool to RT. Dilute with EtOAc and wash with water (3x) to remove DMF. Wash with brine (1x), dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify via silica gel flash chromatography.

-

Elution Order: Typically, the N1-isomer elutes first (less polar) in Hexane/EtOAc systems, while the N2-isomer elutes later. Caution: The presence of the C4-ester can sometimes compress Rf values; gradient elution (0-50% EtOAc/Hex) is recommended.

-

Protocol B: High-Reactivity Method (For Unreactive Electrophiles)

Use this if the alkylating agent is bulky or unreactive.

Reagents:

-

Base: Sodium Hydride (NaH, 60% in oil) (1.2 equiv)[2]

-

Solvent: Anhydrous THF or DMF (0 °C to RT)

Procedure:

-

Cool a solution of the indazole in THF to 0 °C.

-

Carefully add NaH. Stir for 30 min at 0 °C (H₂ gas evolution).

-

Add the electrophile. Warm to RT.

-

Risk: This method is kinetically controlled. While the C3-Iodo group still blocks N2, the "naked" anion formed by NaH is very aggressive and may result in slightly lower N1:N2 ratios compared to Protocol A.

-

Data & Troubleshooting Guide

Expected Regioselectivity Ratios

| Condition | Base | Solvent | Temp | Est. N1:N2 Ratio | Notes |

| Method A | Cs₂CO₃ | DMF | 60°C | > 10:1 | Thermodynamic control; C3-I blocks N2. |

| Method B | NaH | THF | 0°C | ~ 4:1 | Kinetic control; faster but less selective. |

| Method C | K₂CO₃ | Acetone | Reflux | ~ 3:1 | Weaker base; often incomplete conversion. |

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Substrate acidity/Sterics | Switch from K₂CO₃ to Cs₂CO₃ (solubility effect). Increase temp to 90°C. |

| High N2 Content | Kinetic trapping | Switch solvent to DMF (polar aprotic favors dissociation). Increase reaction time/temp. |

| Hydrolysis of Ester | Wet solvent/Strong Base | Ensure anhydrous DMF. Avoid hydroxide bases (NaOH/KOH). Use Carbonates or NaH. |

References

-

Regioselective N-alkylation of the 1H-indazole scaffold.Beilstein Journal of Organic Chemistry, 2021. (Detailed study on substituent effects, specifically noting C4-ester behavior).

-

Troubleshooting regioselectivity in indazole synthesis.BenchChem Technical Support, 2025. (General guide on base/solvent selection for N1 selectivity).

-

Mechanism of a Highly Selective N2 Alkylation of Indazole.WuXi Biology, 2022. (Counter-examples showing how specific reagents like trichloroacetimidates favor N2, helping researchers avoid these conditions if N1 is desired).

-

Development of a selective and scalable N1-indazole alkylation.PMC - NIH, 2024. (Recent advances in thermodynamic control).

Sources

Application Note: Orthogonal Reactivity of 3-Iodo and 6-Bromo Groups in Indazole Scaffolds

Executive Summary

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib). The ability to selectively functionalize specific positions on the indazole ring is critical for Structure-Activity Relationship (SAR) studies.[1]

This guide details the orthogonal reactivity of 3-iodo-6-bromo-1H-indazole. By exploiting the inherent difference in bond dissociation energies (BDE) and oxidative addition rates between the C3-Iodine and C6-Bromine bonds, researchers can achieve site-selective carbon-carbon bond formation. This protocol provides a validated workflow for sequentially coupling the C3 position followed by the C6 position, enabling the rapid assembly of complex, bis-arylated indazoles.[1]

Mechanistic Basis of Orthogonality

The success of this orthogonal strategy relies on the kinetic differentiation of the two halogenated sites during the oxidative addition step of the Palladium (Pd) catalytic cycle.

Kinetic Selectivity

In Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), the rate-determining step is often the oxidative addition of the Pd(0) species into the Carbon-Halogen bond.

-

C3-Iodine: The C-I bond is significantly weaker (BDE

65 kcal/mol) and undergoes oxidative addition rapidly, often at room temperature or mild heating. -

C6-Bromine: The C-Br bond is stronger (BDE

81 kcal/mol) and requires higher activation energy (higher temperatures, more active catalysts) to react.

Electronic Considerations

-

Position 3 (C3): Located on the pyrazole ring, this position is electron-rich but the C-I bond is highly labile.

-

Position 6 (C6): Located on the benzenoid ring. While accessible, it remains inert under the mild conditions sufficient to activate the C3-I bond.

Reaction Pathway Diagram

The following diagram illustrates the sequential logic, differentiating between the "Kinetic Phase" (C3 reaction) and the "Thermodynamic/Forcing Phase" (C6 reaction).

Experimental Protocols

Pre-requisite: Scaffold Synthesis

If the starting material is not purchased, it can be synthesized from 6-bromoindazole.

Protocol: Iodination of 6-bromo-1H-indazole

-

Dissolve: Dissolve 6-bromo-1H-indazole (1.0 eq) in DMF (0.5 M).

-

Base: Add KOH pellets (2.0 eq). Stir until partially dissolved.

-

Iodination: Add Iodine (

, 1.1 eq) portion-wise at 0°C. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane).

-

Quench: Pour into 10% aqueous

(sodium thiosulfate) to quench excess iodine. -

Isolation: Filter the resulting precipitate, wash with water, and dry.

-

Yield Expectation: 70-85%

-

Appearance: Off-white to yellow solid.

-

Step 1: C3-Selective Suzuki-Miyaura Coupling

Objective: Install the first R-group at C3 without touching the C6-Bromine.

Reagents:

-

Substrate: 3-iodo-6-bromo-1H-indazole (1.0 eq)

-

Boronic Acid: Aryl-boronic acid (

) (1.1 eq) -

Catalyst:

(3-5 mol%)-

Note:

is also effective but

-

-

Base:

(2.0 eq) or -

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

-

Setup: Charge a reaction vial with the substrate, boronic acid, base, and catalyst.

-

Degas: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent: Add the degassed solvent mixture via syringe.

-

Reaction: Stir at 40°C - 60°C for 4-12 hours.

-

Critical Control Point: Do NOT exceed 65°C. Higher temperatures increase the risk of oxidative addition at the C6-Br bond, leading to bis-coupling byproducts.

-

-

Monitoring: Check LC-MS for consumption of the starting material (M+H 323/325) and formation of the mono-coupled product (retention of Br pattern).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash column chromatography.

Step 2: C6-Functionalization

Objective: React the remaining C6-Bromine to complete the scaffold.

Reagents:

-

Substrate: 3-Aryl-6-bromoindazole (Intermediate from Step 1)

-

Boronic Acid:

(1.5 eq) -

Catalyst:

(5 mol%) or XPhos Pd G2 (for difficult substrates) -

Base:

(3.0 eq) -

Solvent: 1,4-Dioxane or Toluene/Water

Procedure:

-

Setup: Combine intermediate, new boronic acid, base, and catalyst.

-

Reaction: Heat to 90°C - 110°C for 12-24 hours.

-

Note: The C6-Br bond requires this higher thermal energy to overcome the activation barrier.

-

-

Workup & Purification: Standard aqueous workup followed by HPLC or column chromatography.

Data Summary & Troubleshooting

Reactivity Comparison Table

| Parameter | C3-Iodine (Step 1) | C6-Bromine (Step 2) |

| Bond Energy (Approx) | ~65 kcal/mol | ~81 kcal/mol |

| Relative Reactivity | High (Fast oxidative addition) | Moderate (Slow oxidative addition) |

| Optimal Temp | 25°C - 60°C | 80°C - 110°C |

| Catalyst Preference | Standard ( | Robust/Bulky ( |

| Major Byproduct Risk | Homocoupling of Boronic Acid | Protodebromination (if reaction stalls) |

Troubleshooting Guide

-

Issue: Loss of Selectivity (Bis-coupling in Step 1).

-

Cause: Temperature too high or catalyst too active.

-

Solution: Lower temperature to RT. Reduce catalyst loading to 1-2 mol%. Ensure strict stoichiometry of Boronic Acid (1.0 - 1.05 eq).

-

-

Issue: N1-Arylation Side Reaction.

-

Cause: Free NH indazoles can undergo Chan-Lam or Buchwald type N-arylation if Cu or Pd is present with base.

-

Solution:Protect the N1 position prior to coupling.

-

Protection Protocol: React 3-iodo-6-bromoindazole with DHP (creates THP protection) or SEM-Cl. The THP group is orthogonal to Suzuki conditions and can be removed later with acid (HCl/MeOH).

-

-

-

Issue: Poor Solubility.

-

Solution: Switch solvent system to DMF/Water or DMAc. Increase temperature slightly (but monitor selectivity).

-

References

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 2021. [Link] Citation for: Synthesis of 3-iodo-6-bromo-1H-indazole precursor.[2][3][4]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Society Reviews, 2022. [Link] Citation for: General principles of site-selectivity in polyhalogenated heterocycles.

-

Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. MDPI Molecules, 2013. [Link] Citation for: Optimization of Suzuki conditions on indazole scaffolds.[2][4]

-

Organic Syntheses Procedure: 3-Iodo-1H-indazole. Organic Syntheses, 2019. [Link] Citation for: Robust iodination protocols and safety handling.

Sources

Application Note: Precision Iodination of Methyl 6-bromo-1H-indazole-4-carboxylate

Executive Summary

This application note details the regioselective iodination of Methyl 6-bromo-1H-indazole-4-carboxylate to generate Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate . This transformation is a critical gateway step in the synthesis of PARP inhibitors and kinase inhibitors, enabling subsequent orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura) at the C3 position.

While standard indazole iodination is well-documented, this specific substrate presents a unique challenge: the C4-methyl ester exerts a strong electron-withdrawing effect (EWG) and steric pressure, potentially deactivating the C3 position and competing with the C6-bromide. This guide provides two validated protocols: a high-precision N-Iodosuccinimide (NIS) method for discovery-scale purity, and a Molecular Iodine (

Strategic Analysis & Mechanism

Substrate Electronics and Regioselectivity

The substrate contains two deactivating groups: a bromine at C6 and a methyl ester at C4.

-

C3 Position: Despite the electronic deactivation from the C4-ester, the C3 position remains the most nucleophilic site on the pyrazole ring of the 1H-indazole system.

-

Reaction Pathway: The reaction proceeds via an Electrophilic Aromatic Substitution (EAS). The

nitrogen (N2) directs the electrophile ( -

Risk Factors:

-

N-Iodination: Formation of a transient N-I species is kinetically favored but thermodynamically unstable; it usually rearranges to C3-I under thermal conditions.

-

Ester Hydrolysis: The use of strong bases (e.g., KOH) common in general indazole iodination protocols can hydrolyze the C4-ester to the carboxylic acid. Protocol B mitigates this by using mild carbonate bases.

-

Reaction Scheme

The following diagram illustrates the transformation and the competing electronic vectors.

Caption: Reaction pathway for the C3-iodination of 4-substituted indazole.

Experimental Protocols

Protocol A: NIS-Mediated Iodination (High Precision)

Recommended for medicinal chemistry (mg to g scale) where ester stability is paramount.

Reagents:

-

Substrate (1.0 equiv)

-

N-Iodosuccinimide (NIS) (1.2 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

-

Catalyst: None required (Thermal activation)

Step-by-Step Methodology:

-

Dissolution: In a dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 6-bromo-1H-indazole-4-carboxylate (1.0 equiv) in anhydrous Acetonitrile (10 mL/g).

-

Note: DMF can be used if solubility is poor, but MeCN simplifies workup.

-

-

Reagent Addition: Add NIS (1.2 equiv) portion-wise over 5 minutes at room temperature.

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

-

Monitoring: Check by LCMS. Look for the mass shift from [M+H]+ ~255/257 (Br pattern) to ~381/383 (Br+I pattern).

-

Checkpoint: If N-iodination (kinetic product) is observed, continue heating to drive the rearrangement to C3.

-

-

Quench: Cool to room temperature. Pour the mixture into a 10% aqueous solution of Sodium Thiosulfate (

) .-

Why? Thiosulfate reduces unreacted iodine species (purple/brown) to colorless iodide, preventing product iodination during workup.

-

-

Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over

, and concentrate. -

Purification: Triturate with cold diethyl ether or purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Iodine/Carbonate Method (Scalable)

Recommended for scale-up (>10g). Uses cheaper reagents but requires pH control to protect the ester.

Reagents:

-

Substrate (1.0 equiv)

-

Iodine (

) (1.5 equiv)[2] -

Potassium Carbonate (

) (2.0 equiv) -

Solvent: DMF (Dimethylformamide)[3]

Step-by-Step Methodology:

-

Charge: To a solution of substrate in DMF (5 mL/g), add solid

(2.0 equiv). Stir for 15 minutes at RT.-

Critical: Do NOT use KOH or NaOH; strong hydroxide bases will hydrolyze the C4-methyl ester to the acid.

-

-

Addition: Dissolve Iodine (

, 1.5 equiv) in a minimal amount of DMF and add dropwise to the reaction mixture. -

Reaction: Stir at RT for 12 hours or heat to 45°C for 3 hours .

-

Observation: The mixture will turn dark brown.

-

-

Quench & Workup: Pour into ice-water containing saturated sodium thiosulfate. A precipitate should form.

-

Filtration: Filter the solid precipitate.[4] Wash the cake copiously with water to remove DMF and inorganic salts.

-

Drying: Dry the solid in a vacuum oven at 45°C.

Workup & Purification Workflow

The following flowchart describes the critical decision matrix for isolating the pure halogenated product.

Caption: Standard workup protocol ensuring removal of oxidative iodine species.

Analytical Data & Validation

Expected Analytical Profile

| Parameter | Start Material | Product (Target) |

| Formula | ||

| MW | 255.07 | 380.96 |

| Appearance | White/Off-white solid | Yellowish-brown solid |

| 1H NMR (DMSO-d6) | Singlet at ~8.1-8.5 ppm (C3-H) | Absent (Substituted by Iodine) |

| LCMS (ESI+) | [M+H] 255/257 (1:1 ratio) | [M+H] 381/383 (1:1 ratio) |

Troubleshooting Guide

-

Issue: Low Conversion.

-

Cause: Steric hindrance from C4-ester.

-

Fix: Increase temperature to 70°C (Method A) or add 0.1 eq of TFA to activate NIS.

-

-

Issue: Ester Hydrolysis (Carboxylic Acid formation).

-

Cause: Base is too strong or wet solvent used in Method B.

-

Fix: Switch to Method A (NIS/MeCN) or ensure

is anhydrous.

-

-

Issue: Product is purple/pink.

-

Cause: Trapped iodine.

-

Fix: Wash the organic layer again with saturated Sodium Thiosulfate.

-

References

-

Vertex AI Search Grounding. Synthesis of methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate. Retrieved from 5.

-

Royal Society of Chemistry. Synthesis and biological evaluation of indazole derivatives. (Methodology for C3 iodination using KOH/I2). Retrieved from 2.

-

Sigma-Aldrich. Product Specification: Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate.[6][7] Retrieved from 7.

-

BenchChem. Protocols for 6-Bromo-1H-indazole derivatives. Retrieved from 8.

Sources

- 1. calibrechem.com [calibrechem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug [mdpi.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 6. Sigma Aldrich Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]